molecular formula C7H11ClO B14183722 1-(Chloromethoxy)-4-methylpent-2-yne CAS No. 922721-67-3

1-(Chloromethoxy)-4-methylpent-2-yne

Cat. No.: B14183722
CAS No.: 922721-67-3
M. Wt: 146.61 g/mol
InChI Key: YAOMWIPEEWCMFU-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-4-methylpent-2-yne is an organic compound characterized by the presence of a chloromethoxy group attached to a pent-2-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethoxy)-4-methylpent-2-yne can be achieved through several methods. One common approach involves the reaction of 4-methylpent-2-yne with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethoxy)-4-methylpent-2-yne undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typical.

Major Products Formed

    Substitution: Various substituted ethers or esters.

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Alkenes or alkanes.

Scientific Research Applications

1-(Chloromethoxy)-4-methylpent-2-yne has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-4-methylpent-2-yne involves its interaction with specific molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the alkyne moiety can undergo addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethoxy)propane: Similar in structure but with a shorter carbon chain.

    1-(Chloromethoxy)butane: Another analog with a different carbon chain length.

Properties

CAS No.

922721-67-3

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

1-(chloromethoxy)-4-methylpent-2-yne

InChI

InChI=1S/C7H11ClO/c1-7(2)4-3-5-9-6-8/h7H,5-6H2,1-2H3

InChI Key

YAOMWIPEEWCMFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CCOCCl

Origin of Product

United States

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